Urodilatin (CDD/ANP-95-126) is a natriuretic peptide primarily synthesized in the kidney. [, ] It is a member of the atrial natriuretic peptide family, closely related to the circulating hormone atrial natriuretic peptide (ANP, CDD/ANP-99-126). [, , , , , ] Urodilatin differs from ANP by having four additional amino acids at its N-terminus. [] While ANP plays a significant role in cardiovascular regulation, urodilatin acts as a paracrine hormone within the kidney, primarily regulating sodium excretion. [, , , ] Urodilatin is found in high concentrations in the distal tubules and exerts its effects on the collecting duct, suppressing sodium reabsorption. [, ] It is excreted in urine, making it a potential non-invasive marker for renal function. [, , ]
The synthesis of ularitide can be accomplished through solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptides in a stepwise manner on a solid support. This method addresses challenges associated with scalability and purity that are often encountered in peptide synthesis.
Ularitide's molecular structure features a sequence that includes an N-terminal extension compared to its natural counterpart, urodilatin. This structural modification enhances its stability against enzymatic degradation, particularly by neutral endopeptidase.
Ularitide engages in several key chemical reactions upon administration:
The mechanism of action for ularitide involves several steps:
This mechanism positions ularitide as a promising candidate for managing acute decompensated heart failure by alleviating symptoms such as dyspnea while preserving renal function .
Ularitide exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic efficacy in clinical settings.
Ularitide is currently being evaluated primarily for its potential applications in treating acute decompensated heart failure:
Ularitide is a synthetic, 32-amino acid polypeptide with the chemical formula C₁₄₅H₂₃₄N₅₂O₄₄S₃ and a molecular weight of 3505.93 Da [1] [6]. Its primary sequence is Thr-Ala-Pro-Arg-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr, stabilized by a disulfide bridge between cysteine residues at positions 11 and 27 [1] [6] [7]. This structure is identical to endogenous urodilatin but features a four-amino-acid N-terminal extension (Thr-Ala-Pro-Arg) compared to the 28-amino-acid atrial natriuretic peptide (Atrial Natriuretic Peptide) [3] [7]. The extended N-terminus confers enzymatic resistance to neutral endopeptidase degradation, a key limitation of natural Atrial Natriuretic Peptide [3] [7]. Ularitide shares the conserved 17-residue disulfide ring characteristic of natriuretic peptides, essential for receptor binding and biological activity [7] [8].
Table 1: Structural Comparison of Ularitide with Other Natriuretic Peptides
Peptide | Amino Acid Length | N-Terminal Extension | Primary Site of Production |
---|---|---|---|
Ularitide (synthetic) | 32 | Thr-Ala-Pro-Arg | N/A (synthetic analog) |
Urodilatin (endogenous) | 32 | Thr-Ala-Pro-Arg | Renal distal tubule |
Atrial Natriuretic Peptide | 28 | None | Cardiac atria |
B-Type Natriuretic Peptide | 32 (variable) | Variable | Cardiac ventricles |
C-Type Natriuretic Peptide | 22/53 | None | Vascular endothelium, brain |
Data compiled from [1] [2] [3]
Endogenous urodilatin is produced exclusively in the distal tubular cells of the human nephron via tissue-specific post-translational processing of the Atrial Natriuretic Peptide prohormone (pro-Atrial Natriuretic Peptide) [3] [7]. Unlike systemic Atrial Natriuretic Peptide, which is cleaved by the cardiac serine protease corin into its 28-amino-acid form, renal pro-Atrial Natriuretic Peptide undergoes alternative proteolytic cleavage between amino acids 94 and 95. This yields urodilatin (pro-Atrial Natriuretic Peptide₉₅–₁₂₆), which incorporates four additional N-terminal residues from the kaliuretic peptide sequence [3] [7]. Immunohistochemical studies confirm urodilatin is localized to distal tubule cells and secreted luminally into the tubular filtrate rather than the systemic circulation [3] [7].
Urodilatin functions as a paracrine regulator of sodium and water homeostasis by binding to natriuretic peptide receptor-A receptors in the inner medullary collecting duct [3] [7]. Physiological studies demonstrate its pivotal role in mediating natriuretic responses:
The peptide’s luminal secretion ensures high local concentrations in the nephron while minimizing systemic exposure, explaining its low plasma concentrations (<15 pg/mL) even in disease states [3] [7].
Ularitide exerts its effects primarily through binding and activation of natriuretic peptide receptor-A, a transmembrane guanylyl cyclase receptor [1] [3] [8]. Natriuretic peptide receptor-A is highly expressed in the kidneys, vascular smooth muscle, heart, and adrenal glands. Upon ularitide binding, the receptor’s intracellular guanylyl cyclase domain catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate [3] [8]. Cyclic guanosine monophosphate serves as the primary second messenger mediating ularitide’s effects through three principal mechanisms:
Table 2: Molecular and Physiological Effects of Ularitide-Mediated Natriuretic Peptide Receptor-A Signaling
Target Tissue | Primary Signaling Event | Downstream Effects | Functional Outcome |
---|---|---|---|
Renal collecting duct | Cyclic guanosine monophosphate ↑ → cyclic guanosine monophosphate-dependent protein kinase ↑ | Epithelial sodium channel inhibition | Natriuresis, diuresis |
Vascular smooth muscle | Cyclic guanosine monophosphate ↑ → intracellular Ca²⁺ ↓ | Myosin light chain dephosphorylation | Vasodilation (reduced SVR) |
Adrenal glands | Cyclic guanosine monophosphate ↑ → aldosterone synthase ↓ | Aldosterone synthesis inhibition | Reduced sodium retention |
Endothelium | Cyclic guanosine monophosphate ↑ → phosphodiesterase activation | Cyclic adenosine monophosphate hydrolysis | Antagonism of vasoconstrictors |
Ularitide also exhibits affinity for natriuretic peptide receptor-B, though with lower potency than its cognate ligand C-type natriuretic peptide [4]. Natriuretic peptide receptor-B activation similarly generates cyclic guanosine monophosphate but is more critical for long-bone growth and endothelial function [2] [4]. The peptide’s resistance to degradation by neutral endopeptidase (abundant in proximal tubule brush borders) enables it to reach distal nephron sites effectively, enhancing its renal effects compared to Atrial Natriuretic Peptide [3] [7]. Preclinical studies confirm ularitide increases urinary cyclic guanosine monophosphate excretion more robustly than Atrial Natriuretic Peptide, correlating with superior natriuretic responses in heart failure models [3] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2